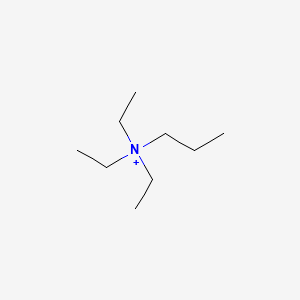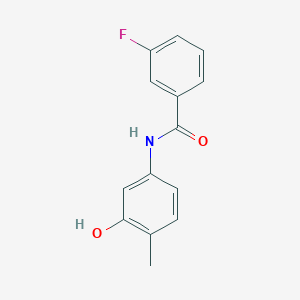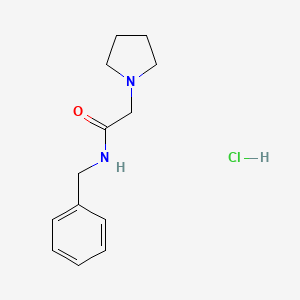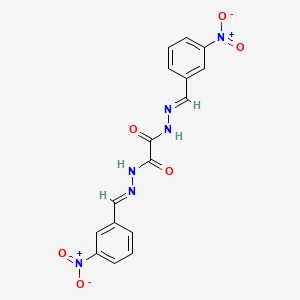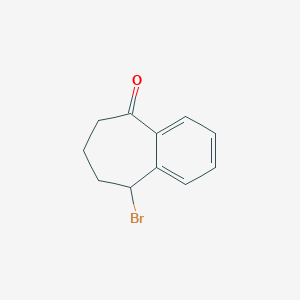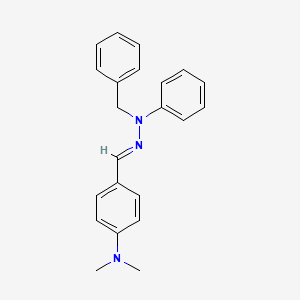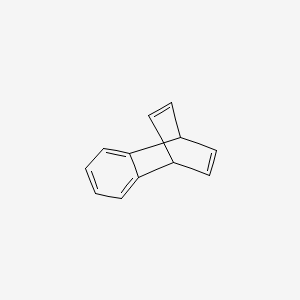
RCL T171204
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:
Tetrachlorobenzobarrelene Formation: Hexachlorobenzene is reacted with n-butyllithium in dry diethyl ether at low temperatures (-72°C to -78°C) to form pentachlorophenyllithium. This intermediate is then reacted with dry, thiophene-free benzene to form tetrachlorobenzobarrelene.
Benzobarrelene Formation: Tetrachlorobenzobarrelene is then reduced using sodium wire in dry tetrahydrofuran under reflux conditions, followed by the addition of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
RCL T171204 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Sulphuric acid is commonly used as a reagent for oxidation reactions.
Reduction: Sodium wire and tetrahydrofuran are used for reduction reactions.
Substitution: Strong acids like sulphuric acid are used for substitution reactions
Major Products Formed
Reduction: Various hydrocarbon derivatives.
Substitution: Different substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
RCL T171204 has several scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and rearrangement reactions.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .
Comparación Con Compuestos Similares
RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:
1,4-Ethanonaphthalene, 1,4-dihydro-: This compound has a similar structure but with different substituents, leading to different chemical properties.
Benzobicyclo[2.2.2]octatriene: Another name for this compound, highlighting its structural uniqueness.
These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.
Propiedades
Número CAS |
7322-47-6 |
|---|---|
Fórmula molecular |
C12H10 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H |
Clave InChI |
HQFAAEWHTFVMMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
SMILES canónico |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


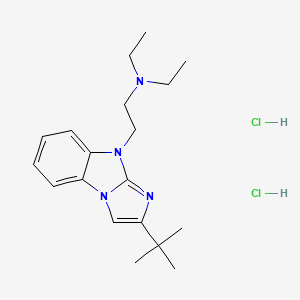
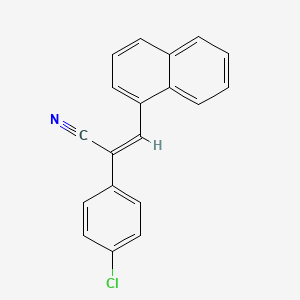
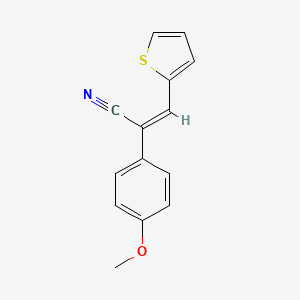
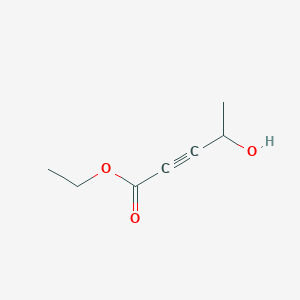

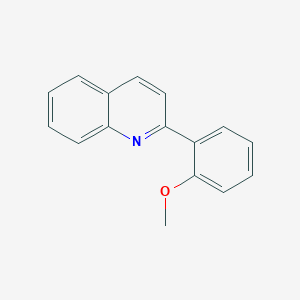
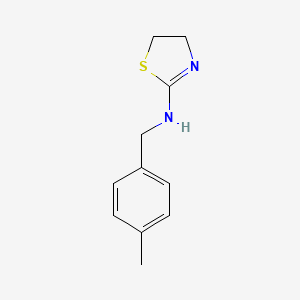
![3,11,18,26-Tetrazapentacyclo[26.2.2.213,16.15,9.120,24]hexatriaconta-1(31),5(36),6,8,13,15,20,22,24(33),28(32),29,34-dodecaene-4,10,19,25-tetrone](/img/structure/B1660144.png)
